2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol typically involves the condensation of 2-aminothiophenol with an aromatic aldehyde. One common method is the microwave-accelerated condensation reaction in an ionic liquid, such as 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), which provides the desired product under solvent and catalyst-free conditions . Another method involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale condensation reactions using optimized conditions to ensure high yields and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques used to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of dyes, sensors, and other functional materials.
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit certain enzymes and proteins, leading to their antimicrobial and antifungal effects . The compound’s structure allows it to interact with biological molecules, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar aromatic properties.
2-Methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol: Another benzothiazole derivative with different substituents.
5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: A heterocyclic compound with a similar core structure.
Uniqueness
2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H16N2OS |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-11-20-18(12-14)23-21(25-20)15-7-9-17(10-8-15)22-13-16-4-2-3-5-19(16)24/h2-13,24H,1H3 |
InChI Key |
FGIFLAXYTXEONF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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